"4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride chemical properties"
"4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride chemical properties"
An In-depth Technical Guide: 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
Topic: 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride Audience: Researchers, scientists, and drug development professionals.
This guide serves as a comprehensive technical resource on 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and applications, with a focus on the practical insights required by researchers in the field.
Introduction: A Versatile Scaffold for Innovation
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutics, from kinase inhibitors to treatments for erectile dysfunction.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern medicinal chemistry. 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride emerges as a particularly valuable derivative. It is a bifunctional reagent, offering a highly reactive acyl chloride for amide or ester formation and a strategically placed bromine atom for subsequent cross-coupling reactions. This dual reactivity allows for the rapid and efficient construction of diverse chemical libraries, accelerating the discovery of novel bioactive compounds.
Core Physicochemical and Structural Properties
4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride is a synthetic intermediate, typically appearing as a solid. Its high reactivity, particularly its moisture sensitivity, dictates its handling and storage conditions.
| Property | Value | Source |
| CAS Number | 1006448-72-1 | [3] |
| Molecular Formula | C₅H₄BrClN₂O | [3] |
| Molecular Weight | 223.46 g/mol | [3] |
| Physical Form | Solid (inferred from precursor) | |
| Canonical SMILES | CN1C(=C(C=N1)Br)C(=O)Cl | |
| Storage | Sealed in a dry, inert atmosphere at room temperature. | [3] |
Note: Due to its high reactivity, detailed experimental data such as melting and boiling points are not consistently reported. It is typically synthesized and used in situ or stored under stringent anhydrous conditions.
Synthesis and Manufacturing Strategy
The target acyl chloride is synthesized from its corresponding carboxylic acid precursor, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Understanding the synthesis of this precursor is crucial for ensuring a high-quality starting material.
Synthesis of the Carboxylic Acid Precursor
The preparation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a multi-step process that builds the heterocyclic core and introduces the key functional groups.[4]
Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
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Step 1: Pyrazole Ring Formation (Cyclocondensation): A mixture of an appropriate starting material like ethyl acetoacetate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and subsequently with methylhydrazine.
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Causality: This classic cyclocondensation approach is highly efficient for constructing the N-methylated pyrazole ring system.
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Step 2: Electrophilic Bromination: The resulting pyrazole ester intermediate is subjected to bromination at the 4-position using an electrophilic bromine source such as N-bromosuccinimide (NBS) or liquid bromine in a suitable solvent like acetic acid or chloroform.
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Causality: The pyrazole ring is electron-rich, making the C4-position susceptible to electrophilic attack. Controlled conditions are critical to prevent over-bromination or side reactions.
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Step 3: Saponification (Ester Hydrolysis): The 4-bromo pyrazole ester is hydrolyzed to the target carboxylic acid using a base, typically sodium hydroxide in an alcohol/water mixture, followed by acidic workup to protonate the carboxylate.
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Causality: Basic hydrolysis (saponification) is a robust and high-yielding method for converting esters to carboxylic acids, which can then be isolated by precipitation upon acidification.
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Caption: Key reactions of the acyl chloride moiety.
Functionalization via the C4-Bromo Group
After the acyl chloride has been converted into a stable amide or ester, the bromine atom at the C4 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most commonly through palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated pyrazoles.
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Buchwald-Hartwig Amination: Reaction with amines can introduce new nitrogen-based substituents.
This sequential strategy—first reacting the acyl chloride, then functionalizing the bromide—is a powerful approach in library synthesis for drug discovery. [4]
Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate for constructing them. Its utility stems from the prevalence of the substituted pyrazole core in successful drugs. [2] By using 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride, a medicinal chemist can rapidly generate a library of compounds. For example, reacting the acyl chloride with a panel of 100 different amines, and then reacting each of those 100 products with a panel of 50 different boronic acids, can theoretically generate 5,000 unique, complex molecules for biological screening. This combinatorial approach is fundamental to modern hit-to-lead campaigns.
Caption: Logical workflow from building block to a diverse chemical library.
Safety, Handling, and Storage
As a reactive acyl chloride, and based on the hazard profile of its precursor, this compound must be handled with significant care. [5]
| Hazard Information | Classification & Precaution |
|---|---|
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. [5][6] H319: Causes serious eye irritation. [5][6] H335: May cause respiratory irritation. [5][6]Corrosive properties are also expected due to the acyl chloride moiety and potential for HCl release. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [7] P280: Wear protective gloves/protective clothing/eye protection/face protection. [7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7]|
Handling Procedures:
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Always handle in a certified chemical fume hood.
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Use personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. [7]* Avoid all contact with moisture and water. Use anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line).
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Avoid creating dust. [8]* Ensure eyewash stations and safety showers are readily accessible. [8] Storage:
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Store in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.
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Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and bases. [7]
References
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SAFETY DATA SHEET (related compound). Available from: [Link]
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4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | C5H5BrN2O2 | CID 673686 - PubChem. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]
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4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]
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4-bromo-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide - SpectraBase. Wiley. Available from: [Link]
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4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O - PubChem. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery - PubMed. National Library of Medicine, 2023-11-07. Available from: [Link]
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4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 - PubChem. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery - PMC. National Library of Medicine, 2023-11-07. Available from: [Link]
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